4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a bromine atom, and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts specific chemical properties that make it suitable for research in chemistry, biology, and materials science.
Mechanism of Action
Target of Action
It is part of a class of compounds known as degronimers, which are designed to bind to specific proteins that mediate abnormal cellular proliferation . This suggests that the compound could be used in therapeutic applications where the inhibition of certain proteins is beneficial.
Mode of Action
The compound, being a Degronimer, consists of a Degron covalently linked to a Targeting Ligand . The Targeting Ligand is a small molecule that binds to a targeted protein .
Biochemical Pathways
Given that the targeted proteins are mediators of abnormal cellular proliferation , it can be inferred that the compound may influence pathways related to cell growth and division.
Result of Action
As the compound is designed to target proteins that mediate abnormal cellular proliferation , it can be inferred that the compound may have an inhibitory effect on these proteins, potentially leading to a reduction in abnormal cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorocyclohexyl group: This step may involve the use of difluorocyclohexylamine and suitable coupling reagents.
Bromination of the thiophene ring: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling of the oxadiazole and thiophene moieties: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide: Lacks the oxadiazole ring, which may affect its reactivity and applications.
N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide: Similar structure but without the bromine atom, potentially altering its chemical properties.
4-bromo-N-(cyclohexyl)thiophene-2-carboxamide: Contains a cyclohexyl group instead of a difluorocyclohexyl group, which may influence its biological activity.
Uniqueness
4-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the oxadiazole ring and the difluorocyclohexyl group. These features confer specific chemical and biological properties that distinguish it from similar compounds, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2N3O2S/c15-9-5-10(23-7-9)13(21)18-6-11-19-12(20-22-11)8-1-3-14(16,17)4-2-8/h5,7-8H,1-4,6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVOHHQFHNRSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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